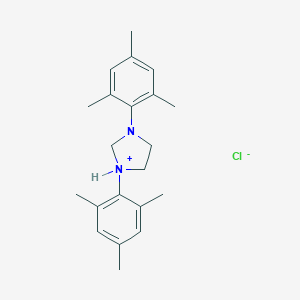
1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE
Cat. No. B065258
Key on ui cas rn:
173035-10-4
M. Wt: 344.9 g/mol
InChI Key: HOOKQVAAJVEFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08703965B2
Procedure details


According to method A1, diisopropylethylamine (0.34 mL, 1.96 mmol) was added to a stirred solution of N,N′-dimesitylformamidine (0.5 g, 1.78 mmol) and dichloroethane (1.36 mL, 17.8 mmol) in a schlenk tube. The tube was evacuated until solvent began to bubble and then sealed and heated to 120° C. for 24 hours. The reaction mixture was then cooled, added to toluene (40 mL) and then brought to reflux. While still hot, the precipitate was collected by vacuum filtration, washed with toluene (5 mL) and dried in vacuo to afford 1,3-dimesitylimidazolinium chloride (0.56 g, 92%) as a light peach powder.



Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[CH:1](N(C(C)C)CC)(C)[CH3:2].[C:10]1([CH3:30])[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[C:11]=1[NH:18][CH:19]=[N:20][C:21]1[C:26]([CH3:27])=[CH:25][C:24]([CH3:28])=[CH:23][C:22]=1[CH3:29].[Cl:31]C(Cl)C>>[Cl-:31].[C:26]1([CH3:27])[CH:25]=[C:24]([CH3:28])[CH:23]=[C:22]([CH3:29])[C:21]=1[NH+:20]1[CH2:2][CH2:1][N:18]([C:11]2[C:12]([CH3:17])=[CH:13][C:14]([CH3:16])=[CH:15][C:10]=2[CH3:30])[CH2:19]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=CC(=C1)C)C)NC=NC1=C(C=C(C=C1C)C)C)C
|
|
Name
|
|
|
Quantity
|
1.36 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube was evacuated until solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to bubble
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to toluene (40 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
While still hot, the precipitate was collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene (5 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].C1(=C(C(=CC(=C1)C)C)[NH+]1CN(CC1)C1=C(C=C(C=C1C)C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.56 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
